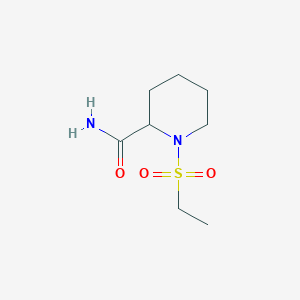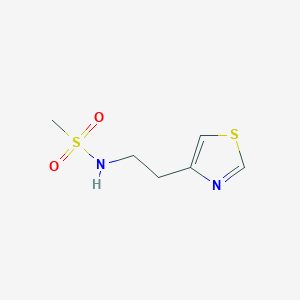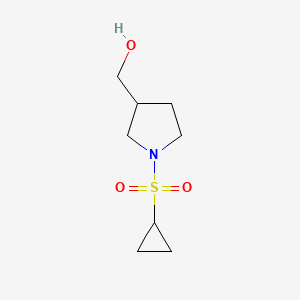
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that belongs to the class of sulfonyl-containing pyridine derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the inhibition of various enzymes as mentioned earlier. The compound binds to the active site of these enzymes and prevents their normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine depend on the specific enzyme that is inhibited. For example, inhibition of protein kinase C can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterase can lead to the increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. These effects can have various therapeutic applications in diseases such as cancer, inflammation, and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is its high selectivity towards specific enzymes. This makes it a potential candidate for the development of highly specific therapeutic agents. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine. One of the areas of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases. Another area of research is the elucidation of the specific molecular mechanisms of action of this compound on various enzymes. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility properties are also areas of potential research.
In conclusion, 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine is a promising compound with potential applications in medicinal chemistry and drug discovery. Its high selectivity towards specific enzymes and its potential therapeutic effects make it a valuable candidate for further research. The elucidation of its molecular mechanisms of action and the optimization of its synthesis method are important areas of future research.
Méthodes De Synthèse
The synthesis of 3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine involves the reaction of 3-chloropyridine-2-sulfonyl chloride with N-ethyl-4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory activity against various enzymes such as protein kinase C, phosphodiesterase, and phosphatidylinositol 3-kinase. These enzymes play crucial roles in various cellular processes and are potential targets for the development of therapeutic agents.
Propriétés
IUPAC Name |
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-3-14-12-11(13)8-10(9-15-12)20(18,19)17-6-4-16(2)5-7-17/h8-9H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXJDVZTGUBFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-ethyl-5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)

![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)




![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

